4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
4-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine |
InChI |
InChI=1S/C13H11N3/c14-12-8-11-10(6-7-15-13(11)16-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
InChI Key |
GSASOJBUDFZEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(NC3=NC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenyl 1h Pyrrolo 2,3 B Pyridin 2 Amine and Congeneric Pyrrolo 2,3 B Pyridine Systems
Classical Annulation Approaches to the Pyrrolo[2,3-b]pyridine Core
Traditional methods for constructing the 7-azaindole (B17877) skeleton often involve the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core. These methods, while foundational, can be limited by harsh reaction conditions and narrow substrate scope. researchgate.net
Modifications of Madelung Synthesis for Pyrrolo[2,3-b]pyridine Construction
The Madelung synthesis, a classical method for preparing indoles via the intramolecular cyclization of N-phenylamides at high temperatures with a strong base, has been adapted for the synthesis of 7-azaindoles. researchgate.netwikipedia.org This approach typically involves the cyclization of an N-acyl-2-aminopyridine derivative.
One reported modification involves the treatment of N-acyl-2-amino-3-picolines with a strong base to induce cyclization and form the pyrrolo[2,3-b]pyridine ring system. rsc.org For instance, the reaction of N-benzoyl-2-amino-3-methylpyridine with sodium and N-methylaniline has been shown to yield 2-phenyl-1H-pyrrolo[2,3-b]pyridine. researchgate.net However, these reactions often require vigorous conditions, such as high temperatures (200–400 °C), which can limit their applicability to substrates with sensitive functional groups. wikipedia.org
A more recent, modified Madelung approach involves a one-pot, two-step synthesis of 1,2-disubstituted-3-tosyl and 3-cyano indoles from N-(2-(bromomethyl)aryl)-N-arylbenzamides and nucleophiles like sodium p-tolylsulfinate or potassium cyanide. acs.org This method, while demonstrated for indoles, suggests potential for adaptation to azaindole synthesis under milder conditions. acs.org
Adaptations of Fischer Indole (B1671886) Synthesis for 7-Azaindole Derivatives
The Fischer indole synthesis, another cornerstone of indole chemistry, constructs the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org Its application to the synthesis of 7-azaindoles, while explored, is often less efficient than for their carbocyclic counterparts due to the electron-deficient nature of the pyridine ring in the starting hydrazone. uni-rostock.densf.gov
Adaptations of the Fischer synthesis for 7-azaindoles typically start from a pyridylhydrazine, which is condensed with a suitable carbonyl compound. For example, the reaction of (3-pyridyl)hydrazine with various ketones has been used to prepare 4- and 6-substituted 7-azaindoles. rsc.org However, the harsh acidic conditions and potential for side reactions can limit the yields and substrate scope. wikipedia.org
Modern Transition Metal-Catalyzed Cross-Coupling Strategies
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including 4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine and its analogs. These methods offer greater functional group tolerance and regioselectivity compared to classical approaches.
Suzuki–Miyaura Cross-Coupling in the Formation of Pyrrolo[2,3-b]pyridine Scaffolds
The Suzuki–Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful tool for forming carbon-carbon bonds. libretexts.org This reaction has been extensively used for the arylation of the pyrrolo[2,3-b]pyridine core.
In a key strategy for synthesizing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki–Miyaura coupling is performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This allows for the introduction of a phenyl group or other aryl moieties. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, with a base like potassium carbonate in a solvent mixture such as 1,4-dioxane (B91453) and water. nih.gov The use of a protecting group on the pyrrole nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, is often essential for the success of subsequent transformations. nih.govnih.gov
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.5 | - |
| 2 | (4-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 9 | - |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.5 | - |
| 4 | (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | - | - | - |
| Data derived from a study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov The specific yield for each reaction was not provided in the abstract. |
Highly active palladium catalysts with dialkylbiphenylphosphino ligands have been developed to overcome challenges associated with the coupling of nitrogen-containing heterocycles, which can often inhibit the catalyst. organic-chemistry.org These advanced catalyst systems show excellent reactivity and broad substrate scope, even with sterically demanding and electron-poor substrates. organic-chemistry.org
Buchwald–Hartwig Amination for Regioselective C-N Bond Formation on Pyrrolo[2,3-b]pyridines
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is crucial for introducing the 2-amino group in this compound and for the regioselective amination at other positions of the pyrrolo[2,3-b]pyridine scaffold.
In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, after the C-2 arylation via Suzuki–Miyaura coupling, a subsequent Buchwald–Hartwig amination is employed to introduce a secondary amine at the C-4 position of the 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine intermediate. nih.gov This step often requires a palladium catalyst like Pd(OAc)₂ in combination with a bulky phosphine (B1218219) ligand such as RuPhos. nih.gov The choice of ligand and base is critical for achieving high conversion and yield. nih.govmdpi.com
| Entry | Substrate | Catalyst | Ligand | Base | Time (h) | Conversion (%) | Yield (%) |
| 1 | 4-Chloro-2-phenyl-1-SEM-pyrrolo[2,3-b]pyridine | Pd(OAc)₂ | RuPhos | - | 1 | >95 | 74 |
| 2 | 4-Chloro-2-(4-methoxyphenyl)-1-SEM-pyrrolo[2,3-b]pyridine | Pd(OAc)₂ | RuPhos | - | 1 | >95 | 76 |
| 3 | 4-Chloro-2-(4-hydroxymethylphenyl)-1-SEM-pyrrolo[2,3-b]pyridine | Pd(OAc)₂ | RuPhos | - | 24 | <40 | - |
| Data derived from a study on the amination of advanced 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediates. nih.gov |
Challenges in the Buchwald-Hartwig amination can arise from the substrate itself. For instance, unprotected hydroxyl groups on the aryl substituent can lead to low conversions, necessitating the use of protecting groups. nih.gov Furthermore, the reaction can be sensitive to the position of the halide on the pyrrolopyridine ring, with oxidative addition of palladium sometimes occurring preferentially at C-2 over C-4. nih.gov
Cyclocondensation and Multicomponent Reaction Approaches
Cyclocondensation and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex heterocyclic structures from simple starting materials in a single step. rsc.orgyoutube.comacsgcipr.org These strategies are increasingly being applied to the synthesis of pyrrolo[2,3-b]pyridine systems.
An example of a multicomponent reaction for the construction of a related tricyclic system involves the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. nih.gov This catalyst-free reaction proceeds in refluxing acetonitrile (B52724) to afford polyfunctionalized tetrahydrocyclopenta uni-rostock.dersc.orgpyrrolo[2,3-b]pyridines in high yields. nih.gov The mechanism involves the in situ generation of an activated 5-(alkylimino)cyclopenta-1,3-diene followed by a formal [3+2] cycloaddition with the 1,4-dihydropyridine. nih.gov
Another approach involves a one-pot method for the selective synthesis of 7-azaindoles through domino reactions of 2-fluoro-3-methylpyridine (B30981) and arylaldehydes, where the chemoselectivity is controlled by the counterion of the base. nsf.gov
Regioselective Functionalization and Derivatization Techniques
The pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a privileged scaffold in medicinal chemistry. Its functionalization requires precise control of regioselectivity, navigating the distinct electronic characteristics of the fused electron-rich pyrrole ring and the electron-deficient pyridine ring.
The reactivity of the pyrrolo[2,3-b]pyridine core towards electrophiles is complex. The pyrrole ring is inherently activated for electrophilic substitution, while the pyridine ring is deactivated due to the electronegative nitrogen atom. aklectures.comquimicaorganica.org In principle, electrophilic attack is favored on the pyrrole moiety. For pyrrole itself, electrophilic substitution preferentially occurs at the C2 position, which suggests that the C3 position of the 7-azaindole scaffold would be the most reactive site. youtube.com
However, the pyridine nitrogen significantly influences the regiochemical outcome. Direct electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. quimicaorganica.org When it does occur, it is directed away from the deactivating influence of the nitrogen atom, typically to the C3 and C5 positions of pyridine. quimicaorganica.org
To achieve regioselectivity that may counter the natural electronic tendencies of the ring system, specific strategies must be employed. One such method is the Reissert-Henze type reaction, which allows for functionalization at the C6 position. This reaction proceeds through the activation of the pyridine ring via the formation of an N-oxide. This intermediate alters the electronic distribution of the pyridine ring, enabling the direct introduction of various groups, including halogens (Cl, Br, I) and pseudohalogens (CN, SCN), specifically at the C6 position of the 7-azaindole nucleus. researchgate.net This demonstrates a powerful method for achieving regioselective functionalization on the otherwise less reactive pyridine portion of the scaffold. researchgate.net
Table 1: Regioselectivity in Electrophilic Substitution
| Position | Predicted Reactivity | Method for Selective Functionalization | Reference |
| C3 | High (Pyrrole ring activation) | Standard electrophilic addition | youtube.com |
| C6 | Low (Pyridine ring deactivation) | Activation via N-oxide (Reissert-Henze reaction) | researchgate.net |
In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when a suitable leaving group is present at positions C2, C4, or C6. This reactivity is central to the synthesis of substituted pyrrolo[2,3-b]pyridines, including the target compound class.
A prominent example is the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which relies on a chemoselective, palladium-catalyzed cross-coupling strategy. nih.gov In a key step, a Buchwald-Hartwig amination is used to install a secondary amine at the C4 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This reaction demonstrates the feasibility of regioselective amination at the C4 position, a crucial step for building molecules like this compound. nih.gov
Interestingly, synthetic efforts have shown that in di-halogenated intermediates, such as 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine, the oxidative addition of palladium for cross-coupling reactions occurs preferentially at the C2 position over the C4 position. nih.gov This indicates a higher intrinsic reactivity at C2 for such catalytic processes. This observation necessitates a strategic ordering of synthetic steps, often installing the C4-amino group before functionalizing the C2 position to avoid undesired side reactions like reduction at C2. nih.gov
The direct C-H amination of pyridines via nucleophilic substitution of hydrogen (SNH) has also been developed, providing a modern approach to access 4-aminopyridines through 4-pyridyl pyridinium (B92312) salt intermediates, highlighting the inherent reactivity of the C4 position towards nucleophiles. nih.gov
Table 2: Conditions for Buchwald-Hartwig Amination at C4
| Component | Description | Purpose | Reference |
| Substrate | 2-iodo-4-chloropyrrolopyridine | Electrophile with leaving group at C4 | nih.gov |
| Nucleophile | Secondary Amine | Incoming amino group | nih.gov |
| Catalyst | Palladium complex (e.g., XPhos Pd G2) | Facilitates C-N bond formation | nih.gov |
| Ligand | XPhos | Stabilizes and activates the Pd catalyst | nih.gov |
| Base | e.g., Cs₂CO₃ | Activates the amine nucleophile | mdpi.com |
| Solvent | e.g., 1,4-Dioxane | Reaction medium | mdpi.com |
Protecting Group Chemistry and Synthetic Challenges in Pyrrolo[2,3-b]pyridine Synthesis
Common protecting groups for the pyrrole nitrogen include sulfonyl derivatives, such as tosyl (Ts) or benzenesulfonyl. These electron-withdrawing groups effectively reduce the nucleophilicity and reactivity of the pyrrole ring, allowing for a broader range of subsequent chemical transformations. researchgate.net
A significant challenge in the synthesis of these scaffolds is not just the introduction of a protecting group, but also its selective removal. The choice of protecting group is critical, as the deprotection conditions must be compatible with other functional groups in the molecule. A notable example of such a challenge arose during the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, where the trimethylsilylethoxymethyl (SEM) group was used to protect the pyrrole nitrogen. nih.gov While SEM is a versatile protecting group, its removal under acidic conditions (e.g., with BF₃·OEt₂) proved problematic. The deprotection process released formaldehyde (B43269) as a byproduct, which then participated in an unexpected intramolecular electrophilic aromatic substitution, leading to the formation of a tricyclic eight-membered ring side product. nih.gov This highlights a critical synthetic challenge where the deprotection step itself can trigger complex and undesired reaction cascades. nih.gov
Table 3: Protecting Groups for the Pyrrolo[2,3-b]pyridine Nitrogen
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Associated Challenges | Reference |
| Tosyl | Ts | Tosyl chloride (TsCl), Base (e.g., NaH) | Strong base (e.g., NaOH) or reductive cleavage | Requires harsh removal conditions | researchgate.net |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride, Base | Hydrolysis or reduction | Requires harsh removal conditions | researchgate.net |
| Trimethylsilylethoxymethyl | SEM | SEM-Cl, Base (e.g., NaH) | Fluoride source (TBAF) or Lewis/protic acids (BF₃·OEt₂) | Acidic removal can release formaldehyde, leading to side reactions like cyclization | nih.gov |
Chemical Reactivity and Transformation Studies of the 1h Pyrrolo 2,3 B Pyridine System
Electrophilic Aromatic Substitution Patterns on the Pyrrolo[2,3-b]pyridine Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. masterorganicchemistry.com In the 1H-pyrrolo[2,3-b]pyridine nucleus, the pyrrole (B145914) ring is significantly more activated towards electrophilic attack than the pyridine (B92270) ring. The regioselectivity of these reactions is primarily directed to the C3 position, analogous to the most common site of electrophilic attack in indoles. nih.gov
The presence of substituents on the ring dramatically influences the reactivity and regioselectivity. In the case of 4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine , the powerful electron-donating amino group (-NH₂) at the C2 position strongly activates the ring for electrophilic substitution. lkouniv.ac.in This activation reinforces the inherent reactivity of the C3 position. The phenyl group at C4 has a comparatively minor electronic influence. lkouniv.ac.in
Common electrophilic substitution reactions include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to proceed readily, yielding the corresponding 3-bromo or 3-chloro derivatives.
Nitration: The use of nitric acid in the presence of a strong acid catalyst like sulfuric acid introduces a nitro group (-NO₂), a reaction common for aromatic molecules. masterorganicchemistry.comyoutube.com For the highly activated 2-amino-7-azaindole system, milder nitrating agents might be necessary to avoid side reactions.
Friedel-Crafts Reactions: Acylation and alkylation, catalyzed by Lewis acids, are classic EAS reactions. masterorganicchemistry.comlkouniv.ac.in Friedel-Crafts acylation with an acyl halide or anhydride (B1165640) would likely introduce an acyl group at the C3 position. The resulting ketone can be a versatile handle for further functionalization. lkouniv.ac.in
| Reaction | Reagent/Catalyst | Expected Major Product |
| Bromination | NBS, DMF | 3-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine |
Reactions Involving Carbonyl Compounds and Related Reagents
The 2-amino group of This compound serves as a key nucleophilic center, enabling a variety of reactions with carbonyl compounds.
Imine Formation: The primary amine can react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction is typically reversible and can be driven to completion by removal of water.
Reductive Amination: The intermediate imine can be reduced in situ, commonly with reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield secondary amines.
Aldol-type Reactions: While the 2-amino group itself does not directly participate as a carbon nucleophile, related 7-azaindole (B17877) structures have been shown to be effective in aldol (B89426) reactions. For instance, α-sulfanyl 7-azaindoline amides can be converted to β-hydroxy carbonyl compounds by reacting with aldehydes. mdpi.com Research has also demonstrated a transition-metal-free approach to synthesize 2-aryl-7-azaindoles through domino reactions involving aldehydes and substituted picolines. nsf.gov
| Reaction Type | Reactant | Reagent/Conditions | Product Type |
| Imine Formation | Aldehyde (R-CHO) | Acid or base catalyst | N-Alkylidene-4-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine |
| Reductive Amination | Ketone (R₂C=O) | NaBH₃CN, acid catalyst | N-Alkyl-4-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine |
Rearrangement and Ring Expansion Pathways
Heterocyclic systems containing endocyclic and exocyclic nitrogen atoms, such as This compound , are potential substrates for rearrangement reactions.
Dimroth Rearrangement: This is a common isomerization reaction in nitrogen-containing heterocycles. nih.gov For the target compound, a Dimroth-type rearrangement could theoretically occur, involving the opening of the pyridine ring and re-closure to form an isomeric pyrrolo[2,3-d]pyrimidine structure. This process typically involves the relocation of the exocyclic amino group into the ring system and is often catalyzed by acid or base. nih.gov The mechanism generally proceeds through protonation, ring opening to an intermediate, tautomerization, and subsequent ring closure. nih.gov
Ring Expansion: While less common, pathways involving ring expansion have been observed in related heterocyclic systems. For example, certain dihydropyridine (B1217469) derivatives can rearrange to form azepine rings. researchgate.net Such transformations for the 7-azaindole core are not widely reported but represent a potential, albeit challenging, synthetic avenue.
Functional Group Interconversions and Derivatization Reactions
The functional groups of This compound —the exocyclic primary amine, the pyrrole N-H, and the phenyl ring—provide multiple handles for further chemical modification.
Reactions of the 2-Amino Group:
Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy to modify the properties of the molecule or to introduce new functional groups.
Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) would convert the primary amine to a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) via Sandmeyer or related reactions.
C-N Cross-Coupling: The amino group can participate in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides to form diarylamines.
Reactions at the Pyrrole N-H:
Alkylation/Arylation: The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to install substituents at the N1 position.
Protection: The N-H group is often protected during multi-step syntheses. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or silyl (B83357) ethers like trimethylsilylethoxymethyl (SEM). nih.gov
Cross-Coupling Reactions: The 7-azaindole core is frequently constructed and functionalized using metal-catalyzed cross-coupling reactions. nih.gov Suzuki-Miyaura coupling (using boronic acids), Sonogashira coupling (using terminal alkynes), and Heck reactions are powerful tools for forming C-C bonds at various positions on the heterocyclic scaffold. nih.gov For example, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a chemoselective Suzuki-Miyaura cross-coupling at C2, followed by a Buchwald-Hartwig amination at C4. nih.gov
| Functional Group | Reaction | Reagents | Product |
| 2-Amino | Acylation | Acetyl chloride, pyridine | N-(4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-yl)acetamide |
| 2-Amino | Sulfonylation | Tosyl chloride, base | N-(4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-4-methylbenzenesulfonamide |
| Pyrrole N-H | SEM Protection | SEM-Cl, NaH | 1-((2-(Trimethylsilyl)ethoxy)methyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine |
| C-X (Halide) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted 1H-pyrrolo[2,3-b]pyridine |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrrolo 2,3 B Pyridine Derivatives
Strategic Modifications at the Pyrrolo[2,3-b]pyridine Core and Their Influence on Biological Interactions
The arrangement of atoms within the bicyclic pyrrolo[2,3-b]pyridine core is fundamental to its biological activity. Modifications to this core, such as altering the position of the nitrogen atoms to create isomers, can profoundly impact how the molecule interacts with its biological targets.
The pyrrolo[2,3-b]pyridine scaffold is an isomer of other pyrrolopyridines, such as pyrrolo[2,3-d]pyrimidine (7-deazapurine), and these subtle structural differences are critical. For instance, in the context of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibition, the pyrrolo[2,3-d]pyrimidine core was found to be significantly more potent than the corresponding 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) analogue. nih.gov This suggests the nitrogen atom at position 3 of the pyrimidine (B1678525) ring is crucial for binding to the kinase, an interaction the 7-azaindole core lacks. nih.gov
Similarly, studies on inhibitors of Protein Kinase B (PKB/Akt) revealed that while both pyrrolo[2,3-d]pyrimidine and 7-azaindole scaffolds could produce potent inhibitors, the 7-azaindole derivatives generally exhibited lower selectivity for PKB over the related kinase PKA. acs.org This highlights that the specific arrangement of hydrogen bond donors and acceptors within the core structure is a key determinant of both potency and selectivity. The replacement of an imidazopyridazine nucleus with a 1H-pyrrolo[2,3-b]pyridine core has also been explored as a strategy to improve selectivity for anaplastic lymphoma kinase (ALK) over TrkA. nih.gov
Furthermore, the introduction of additional rings to create tricyclic systems can alter the molecule's conformational rigidity and introduce new interaction points. For example, the synthesis of tricyclic tetrahydrocyclopenta researchgate.netnih.govpyrrolo[2,3-b]pyridines creates a more complex and rigid structure, which can influence binding affinity and selectivity. beilstein-journals.org The inherent biological relevance and synthetic versatility of the pyrrolo[2,3-c]pyridine core, another isomer, have also led to its extensive investigation in drug discovery. researchgate.netnbuv.gov.ua These examples underscore that the fundamental architecture of the heterocyclic core is a primary factor governing biological interactions.
Impact of Specific Functional Groups and Positional Isomers on Modulating Biological Activity
While the core scaffold provides the foundational binding motif, the strategic placement of specific functional groups is essential for fine-tuning biological activity, selectivity, and pharmacokinetic properties. For derivatives of 4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine, the substituents at the 2-amino and 4-phenyl positions, as well as on the core itself, are critical.
The 2-amino group is often a key interaction point, typically acting as a hydrogen bond donor to the hinge region of a kinase's ATP-binding site. nih.gov Structure-activity relationship studies on related diarylaminopyridines have shown that replacement or substitution of this 2-amino group frequently leads to a significant loss of biological activity. nih.gov
The 4-phenyl group commonly occupies a hydrophobic pocket within the target protein. Modifications to this ring can significantly influence potency. SAR studies on related pyrrolo[2,3-b]pyridine analogues have revealed that substitutions on this aryl group can modulate antiproliferative activity. researchgate.netnih.gov For example, adding electron-withdrawing groups to the phenyl ring has been shown to result in more potent compounds. researchgate.net In the design of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, a 4-phenylpyridine (B135609) moiety was specifically chosen to form a critical hydrogen bond within the binding site. nih.gov
Modifications at other positions of the pyrrolo[2,3-b]pyridine ring also play a significant role. In the development of inhibitors for Phosphodiesterase 4B (PDE4B), a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized, where various aryl and amide substituents were evaluated to optimize potency and selectivity. nih.gov Research into pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors showed that substitutions at position 6 of the scaffold yielded potent compounds, whereas modifications at positions 4 and 5 resulted in inactive molecules, demonstrating the profound impact of positional isomerism. mdpi.com
The following table summarizes research findings on how specific substitutions affect the biological activity of pyrrolo[2,3-b]pyridine and related scaffolds.
| Scaffold/Series | Position of Modification | Substituent Type | Effect on Biological Activity | Target/Assay | Citation |
| Pyrrolo[2,3-b]pyridine | 4-Aryl | Electron-withdrawing groups | Increased antiproliferative activity | A549 cancer cells | researchgate.net |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | Amide at C2 | 3,3-Difluoroazetidine ring | High inhibitory activity and selectivity | PDE4B | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Position 6 | Various aryl/heteroaryl groups | Potent inhibitory activity | CSF1R kinase | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine | Positions 4 and 5 | Various substituents | Complete loss of activity | CSF1R kinase | mdpi.com |
| 3,5-Diarylaminopyridines | 2-Amino group | Replacement or substitution | Loss of antimalarial activity | Plasmodium falciparum | nih.gov |
| Pyrrolo[2,3-b]pyridine | 4-Position | Phenylpyridine | Forms critical hydrogen bond | GSK-3β | nih.gov |
Conformational Analysis and Bioactive Conformations in Ligand-Target Recognition
The three-dimensional shape (conformation) of a molecule and its ability to adopt a specific orientation upon binding to a target are critical for its biological function. For this compound and its derivatives, conformational analysis helps to rationalize their activity and guide the design of more potent inhibitors.
In many instances, the pyrrolo[2,3-b]pyridine scaffold acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the hinge region in the ATP-binding pocket of kinases. Molecular docking studies have provided significant insight into this binding mode. For a novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, the scaffold was shown to fit neatly into the adenine (B156593) pocket, forming two essential hydrogen bonds with the backbone of residues VAL-135 and ASP-133, which is crucial for ligand recognition. nih.gov
The conformation of the substituents is equally important. The 4-phenyl group, for example, must orient itself correctly to fit into a hydrophobic pocket, maximizing favorable interactions. The bioactive conformation is the specific low-energy 3D arrangement that the ligand adopts when bound to its target. Freezing a molecule in this favorable conformation, for instance by creating more rigid tricyclic derivatives, can lead to an entropic gain upon binding, potentially increasing potency, although this strategy can also fail if the rigid structure does not perfectly match the binding site requirements. acs.org
Molecular docking simulations are frequently used to support experimental findings and predict the binding interactions of novel analogues. nih.gov These computational studies help to visualize how different functional groups contribute to binding affinity and can explain why certain modifications lead to enhanced or diminished activity. For example, docking studies can rationalize why the loss of a specific hydrogen bond or the introduction of a bulky group that clashes with the protein surface results in a loss of potency. acs.org
Scaffold Hopping and Bioisosteric Replacements in Pyrrolo[2,3-b]pyridine-Based Medicinal Chemistry
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties by modifying the core molecular structure. nih.govnih.gov These concepts are particularly relevant to the pyrrolo[2,3-b]pyridine framework.
Scaffold hopping involves replacing the central molecular core with a structurally different but functionally similar scaffold to explore new chemical space, alter physicochemical properties, or escape existing patent claims. A prime example is the interchange between different pyrrolopyridine isomers or other heterocyclic systems. nih.gov For instance, a scaffold-hopping experiment led to the discovery of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as novel PDE4B inhibitors. nih.gov In another study, replacing the pyridine (B92270) core of a series of antimalarial compounds with a pyrazine (B50134) ring led to a new class of potent oral agents, demonstrating a successful hop between six-membered heterocycles. nih.gov The pyrrolo[2,3-b]pyridine scaffold itself can be the result of a hop from other cores, such as imidazo[1,2-b]pyridazine, to improve kinase selectivity. nih.gov
Bioisosteric replacement refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule that retains similar biological activity. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a classic bioisostere of purine. acs.org Another common bioisosteric replacement is the exchange of the 7-azaindole core for the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. mdpi.comacs.org This subtle change—replacing a carbon atom at position 8 with a nitrogen atom—can significantly alter hydrogen bonding patterns and, consequently, biological activity and selectivity, as seen in inhibitors of CSF1R and PKB. nih.govacs.org Bioisosteric replacements can also be applied to substituents. For example, a cyano group might be replaced with a halogen or a small heterocyclic ring to probe different interactions within the target's binding pocket.
These strategies, often guided by structural biology and computational modeling, are integral to the evolution of pyrrolo[2,3-b]pyridine-based compounds, enabling the systematic optimization of lead molecules into potential drug candidates. nih.gov
Mechanistic Investigations of Biological Activities of Pyrrolo 2,3 B Pyridin 2 Amine Analogs
Enzyme Kinase Inhibition Mechanisms
The biological effects of pyrrolo[2,3-b]pyridine analogs are primarily driven by their ability to inhibit specific enzyme kinases. The following sections detail the mechanisms of inhibition for several key kinases.
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as novel immunomodulators that target Janus Kinase 3 (JAK3), a critical enzyme in cytokine signaling pathways for immune cells. nih.gov The core scaffold of 1H-pyrrolo[2,3-b]pyridine is central to its inhibitory action.
Initial lead compounds with a 1H-pyrrolo[2,3-b]pyrazine scaffold, a related heterocyclic system, showed promising potency but lacked selectivity against other kinases in the JAK family. nih.gov Through chemical modifications, specifically the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, a significant increase in JAK3 inhibitory activity was achieved. nih.gov Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor. nih.gov
Docking calculations and WaterMap analysis provided insight into the molecular binding. These studies confirmed that specific substitutions on the pyrrolo[2,3-b]pyridine ring could enhance binding affinity and selectivity for the JAK3 ATP-binding site. nih.gov Computational and crystallographic analysis of related inhibitors suggested that a phenyl ether moiety attached to the scaffold possessed a favorable vector to achieve selectivity, leading to the identification of potent JAK3 inhibitors with improved selectivity across the JAK family. nih.gov
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
| 14c | JAK3 | Potent | Moderately selective over other JAK isoforms |
| 12b | JAK3 | Potent | Improved JAK family and kinase selectivity |
| 12d | JAK3 | Potent | Improved JAK family and kinase selectivity |
Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine and related 5H-pyrrolo[2,3-b]pyrazine derivatives. nih.govnih.gov
Phosphodiesterases (PDEs) are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular signaling. The PDE4 family, which includes the PDE4B isoform, is specific for cAMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP. nih.gov
While direct studies linking 4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine to PDE4B are not prevalent in the reviewed literature, the modulation of cAMP levels is a known mechanism for some kinase inhibitors. Increased cAMP can influence various downstream signaling cascades, including the MAPK pathway, in a cell-type-specific manner. nih.gov In neuroinflammation, PDE4B is highly expressed in immune cells like microglia and astrocytes. nih.gov The overexpression of PDE4B has been linked to the progression of neurodegenerative conditions in cellular models. nih.gov Therefore, inhibitors that can modulate PDE4B activity would play a significant role in regulating cAMP-mediated pathways. The mechanism of PDE4B catalysis involves two metal ions in the active site that, along with key histidine and aspartic acid residues, facilitate the hydrolysis of cAMP. nih.gov
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is crucial for processes like cell proliferation, migration, and angiogenesis. nih.gov Abnormal activation of FGFR signaling is implicated in numerous cancers. nih.govmdpi.com Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. nih.govrsc.org
These compounds act as ATP-competitive inhibitors. The pyrrolo[2,3-b]pyridine scaffold forms a key hydrogen bond with the backbone of residue Ala564 in the hinge region of the FGFR1 ATP-binding site. mdpi.comnih.gov Upon binding, these inhibitors stabilize the inactive conformation of the kinase, preventing autophosphorylation and subsequent activation of downstream signaling pathways. nih.gov The primary pathways disrupted include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways. nih.govmdpi.com
Structure-activity relationship (SAR) studies led to the identification of compound 4h , which demonstrated potent pan-FGFR inhibitory activity. This compound was found to inhibit the proliferation and induce apoptosis of cancer cells in vitro. nih.gov
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. nih.gov
Colony Stimulating Factor 1 Receptor (CSF1R) is a tyrosine kinase essential for the differentiation and survival of macrophages and is a target in various diseases, including cancer. nih.govacs.org Analogs based on the pyrrolo[2,3-b]pyridine and the related pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent CSF1R inhibitors. nih.govnih.gov
The structural determinants of activity are well-defined. X-ray crystallography of an inhibitor (compound 23 ) bound to CSF1R revealed that the pyrrolo[2,3-d]pyrimidine core binds in a DFG-out-like conformation. acs.org The inhibitor forms two critical hydrogen bonds with the hinge residue Cys-666: the pyrimidine (B1678525) N1 atom accepts a hydrogen bond, while the pyrrole (B145914) NH donates another. acs.org This interaction anchors the molecule in the ATP-binding pocket.
Synthetic efforts to create a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine analog showed that this 7-azaindole (B17877) was significantly less potent than its pyrrolopyrimidine parent. nih.gov This highlights the importance of the pyrimidine nitrogen (N-3 in the pyrrolopyrimidine) for efficient CSF1R inhibition, demonstrating that subtle changes in the heterocyclic core can have a dramatic impact on binding affinity. nih.gov
| Compound | Target Kinase | IC50 (nM) | Key Binding Interaction |
| Compound 23 | CSF1R | Subnanomolar | Hydrogen bonds with hinge residue Cys-666 |
| Pexidartinib | CSF1R | Potent | Marketed CSF1R inhibitor |
| 12b | CSF1R | Low-nanomolar | Pyrrolo[2,3-d]pyrimidine core |
Data sourced from studies on pyrrolo[2,3-d]pyrimidine derivatives. acs.orgmdpi.com
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are implicated in tumor growth, invasion, and metastasis. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potential c-Met inhibitors. nih.gov
Quantitative structure-activity relationship (QSAR) studies and molecular modeling have been used to analyze the binding modes of these inhibitors. nih.gov Docking and molecular dynamics simulations of a promising compound, 7g-cl , within the c-Met kinase domain revealed stable interactions. The inhibitor forms two stable hydrogen bonds with key residues Lys1110 and Met1160 in the ATP-binding site. nih.gov These interactions are crucial for the compound's inhibitory activity. The studies also suggested that specific structural modifications, such as the presence of a 1-chloro-2-methylbenzene fragment, could significantly enhance the biological activity against c-Met. nih.gov
Interestingly, some research into FGFR inhibitors originated from work on c-Met inhibitors, highlighting the structural similarities between the kinase domains and the potential for scaffold hopping between targets. mdpi.com
Serum- and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase involved in cell proliferation and survival, making it a target for cancer therapy. researchgate.netkmu.ac.kr The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop SGK1 inhibitors. koreascience.kr
Structural analysis of these inhibitors has shed light on the determinants of selectivity. For instance, some SGK1 inhibitors based on this scaffold were also found to inhibit Polo-like kinase 4 (PLK4). koreascience.kr Structure-activity relationship studies revealed that the presence of a terminal amino group on certain analogs was critical for potent SGK1 inhibition but had little effect on PLK4 activity. koreascience.kr Docking studies showed this terminal amino group forming a hydrogen bond with Asn180 in the SGK1 active site, an interaction not observed in the PLK4 binding site. This demonstrates how specific functional groups can be exploited to achieve kinase selectivity. koreascience.kr A rationally designed pyrrolo[2,3-b]pyridine-based compound, S01 , was found to be a potent inhibitor of GSK-3β but also showed selectivity against a panel of other kinases, which often includes SGK family members in broader screens. nih.gov
Cyclin-Dependent Kinase 1 (CDK1) Inhibition and Associated Cellular Processes
Pyrrolo[2,3-b]pyridin-2-amine analogs have been identified as inhibitors of Cyclin-Dependent Kinase 1 (CDK1), a crucial enzyme in the regulation of the cell cycle. The inhibition of CDK1 disrupts the normal progression of cells from the G2 phase to the M (mitosis) phase, leading to cell cycle arrest and, in many cases, apoptosis (programmed cell death). This mechanism is a cornerstone of their antiproliferative activity. Specifically, the introduction of a phenyl group at the 4-position of the pyrrolo[2,3-b]pyridine scaffold has been shown to be a strategic modification for enhancing inhibitory potency against a range of protein kinases, including CDK1. By halting the cell cycle, these compounds can effectively stop the uncontrolled division of cancer cells.
Spleen Tyrosine Kinase (SYK) Inhibition
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction within various hematopoietic cells, making it a key mediator of immune responses. Dysregulation of SYK is implicated in inflammatory diseases and certain hematological cancers. Research has demonstrated that derivatives of the 7-azaindole core, which is structurally synonymous with the pyrrolo[2,3-b]pyridine ring system, are potent inhibitors of SYK. The mechanism of action involves the compound binding to the ATP-binding pocket of the SYK enzyme, which prevents the phosphorylation of its downstream targets and thereby interrupts the signaling cascade that promotes inflammation and cell proliferation.
Immunomodulatory Effects: Inhibition of T Cell Proliferation and Cytokine Release Modulation
The immunomodulatory capabilities of pyrrolo[2,3-b]pyridin-2-amine analogs are highlighted by their ability to suppress the activity of T cells, which are central players in the adaptive immune system. Certain derivatives have been shown to inhibit the proliferation of T cells, a critical process in mounting an immune response. Furthermore, these compounds can modulate the release of cytokines, which are signaling molecules that orchestrate inflammatory responses. Specifically, they have been found to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This dual action of inhibiting T cell expansion and cytokine production underscores their therapeutic potential for autoimmune and inflammatory conditions.
Antimycobacterial Mechanisms: Inhibition of Specific Bacterial Enzyme Targets (e.g., InhA)
In the ongoing search for novel treatments against tuberculosis, pyrrolo[2,3-b]pyridin-2-amine derivatives have shown promise as antimycobacterial agents. Their mechanism of action involves the targeted inhibition of essential bacterial enzymes. A key target identified is the enoyl-acyl carrier protein reductase, known as InhA, which is vital for the synthesis of mycolic acids. Mycolic acids are unique and essential components of the mycobacterial cell wall. By inhibiting InhA, these compounds disrupt the integrity of the cell wall, ultimately leading to the death of the bacterium. This targeted approach offers a distinct advantage in developing new antitubercular drugs.
Antitumor and Antiproliferative Mechanisms: Cellular Proliferation Inhibition and Apoptosis Induction in In Vitro Models
The antitumor properties of this compound and its analogs are rooted in their ability to both halt cell growth and trigger cell death in cancer cells. Numerous in vitro studies have confirmed their capacity to inhibit cellular proliferation across various cancer cell lines. This effect is often mediated by the inhibition of cell cycle-regulating kinases, as previously discussed. Beyond simply stopping growth, these compounds actively induce apoptosis. For example, their ability to trigger the apoptotic cascade has been documented in human leukemia cell lines. This dual mechanism of inhibiting proliferation and inducing apoptosis makes these compounds compelling candidates for cancer therapy research.
Mechanistic Insights into Central Nervous System (CNS) Activity: Modulation of Locomotor Activity
Preliminary investigations into the effects of pyrrolo[2,3-b]pyridin-2-amine analogs on the central nervous system have revealed their ability to modulate locomotor activity. Studies conducted in animal models, such as mice, have shown that the administration of certain derivatives can influence spontaneous movement. While the precise molecular targets within the CNS are still being elucidated, the ability of these compounds to cross the blood-brain barrier and exert a physiological effect suggests a potential for developing novel therapeutics for neurological conditions.
Computational Chemistry and Cheminformatics Approaches in Pyrrolo 2,3 B Pyridine Research
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of potential drug candidates and in elucidating the key intermolecular interactions that govern their biological activity.
In the realm of pyrrolo[2,3-b]pyridine research, molecular docking has been extensively employed to rationalize the structure-activity relationships (SARs) of various derivatives. For instance, docking studies of phenylpicolinamide and phenylpyrimidine-carboxamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety have been conducted to understand their inhibitory mechanism against the c-Met kinase, a target implicated in cancer. nih.govnih.gov These studies have revealed that the 1H-pyrrolo[2,3-b]pyridine scaffold can effectively occupy the ATP-binding pocket of the kinase, forming crucial hydrogen bonds and hydrophobic interactions.
Similarly, docking simulations have been pivotal in the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. nih.gov These simulations have guided the structural modifications of the lead compounds to enhance their binding affinity and selectivity. For example, the introduction of specific substituents at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was suggested by docking studies to form a hydrogen bond with Glycine 485 in the FGFR1 active site, thereby improving the inhibitory activity. nih.gov
Furthermore, molecular modeling, including docking, was utilized in the design of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of maternal embryonic leucine zipper kinase (MELK). nih.gov The docking results for these compounds provided a structural basis for their observed enzymatic inhibition.
While specific docking studies on 4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine were not detailed in the reviewed literature, the extensive application of this technique to analogous structures underscores its importance in profiling the ligand-protein interactions of this chemical class. The insights gained from such studies are crucial for the rational design of new and more effective inhibitors targeting various kinases and other enzymes.
| Compound Class | Protein Target | Key Interactions Observed in Docking | Reference |
|---|---|---|---|
| Phenylpicolinamide derivatives of 1H-pyrrolo[2,3-b]pyridine | c-Met kinase | Hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. | nih.gov |
| Phenylpyrimidine-carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine | c-Met kinase | Replacement of phenylpicolinamide with phenylpyrimidine scaffold was shown to be beneficial for activity. | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Fibroblast Growth Factor Receptor (FGFR) | Potential hydrogen bonding with Glycine 485 in the FGFR1 active site. | nih.gov |
| 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives | Maternal Embryonic Leucine Zipper Kinase (MELK) | Provided a structural basis for observed enzyme inhibition. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are valuable for predicting the activity of novel compounds, thereby prioritizing their synthesis and testing.
While a specific QSAR study focused solely on this compound was not identified, the principles of QSAR are widely applied to heterocyclic compounds in drug discovery. For instance, a QSAR model was developed for a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives to predict their anti-cancer activity against osteosarcoma. frontiersin.org This study utilized both linear and non-linear methods, with the non-linear model developed using gene expression programming showing excellent predictive performance. frontiersin.org The descriptors used in such models can be of various types, including constitutional, topological, geometrical, and quantum-chemical, to capture the physicochemical properties of the molecules that influence their biological activity.
The development of a robust QSAR model for a series of this compound analogs would involve the following steps:
Data Set Preparation: A series of compounds with varying substituents on the phenyl and pyrrolopyridine rings would be synthesized and their biological activity against a specific target would be determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.
Model Development and Validation: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build the QSAR model. The model would then be rigorously validated using internal and external validation techniques to ensure its predictive power.
Such a QSAR model would be a valuable tool for the predictive analytics of new this compound derivatives, enabling the in silico screening of large virtual libraries and guiding the design of compounds with enhanced potency.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a ligand-protein complex over time. This technique allows for the analysis of conformational changes, the stability of interactions, and the role of solvent molecules, offering a more comprehensive understanding of the binding process than static docking models.
In a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives, a closely related scaffold to 1H-pyrrolo[2,3-b]pyridine, MD simulations were employed to investigate their inhibitory mechanism against p21-activated kinase 4 (PAK4). mdpi.com The simulations revealed that the inhibitors formed strong interactions with the hinge region and β-sheets of the kinase. The root-mean-square deviation (RMSD) of the complexes reached equilibrium after 50 nanoseconds, indicating the stability of the binding modes. mdpi.com
MD simulations can be particularly insightful for understanding the conformational landscape of this compound and its derivatives when bound to a target protein. By analyzing the trajectory of the simulation, researchers can identify:
The most stable binding poses and the flexibility of the ligand in the active site.
The key amino acid residues that form persistent interactions with the ligand.
The role of water molecules in mediating ligand-protein interactions.
This information is invaluable for optimizing the lead compounds to improve their binding affinity and residence time, which are critical parameters for drug efficacy.
Fragment-Based Drug Design and De Novo Design Strategies
Fragment-based drug design (FBDD) is a powerful strategy for the discovery of lead compounds. It involves screening small chemical fragments for weak binding to a biological target. The fragments that bind are then grown or linked together to produce a more potent lead molecule. acs.org
The 1H-pyrrolo[2,3-b]pyridine core can be considered a valuable fragment or scaffold for FBDD. Its ability to form key interactions with various protein targets, as demonstrated in numerous studies, makes it an attractive starting point for drug design. In a broader context, the development of inhibitors for targets like colony-stimulating factor 1 receptor kinase (CSF1R) has involved the use of pyrrolopyrimidine and azaindole (pyrrolo[2,3-b]pyridine) scaffolds, which can be seen as an application of scaffold hopping and fragment-based approaches. mdpi.comnih.gov
De novo design, another computational strategy, involves the construction of novel molecules from scratch within the constraints of a protein's active site. Algorithms for de novo design can generate a vast number of potential ligands that are predicted to have high binding affinity. The this compound structure could serve as a template or a starting point for de novo design, where computational methods could suggest novel substitutions on the phenyl and pyrrolopyridine rings to optimize interactions with a specific target.
Virtual Screening and Ligand-Based Pharmacophore Modeling for Target Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either structure-based methods, such as molecular docking, or ligand-based methods.
Ligand-based pharmacophore modeling is a powerful approach when the three-dimensional structure of the target protein is not available. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active against a specific target.
For the this compound scaffold, a pharmacophore model could be developed based on a set of known active analogs. This model would capture the key features responsible for their biological activity. For example, a pharmacophore model for a kinase inhibitor might include a hydrogen bond acceptor feature corresponding to the pyridine (B92270) nitrogen, a hydrogen bond donor from the amine group, and a hydrophobic feature for the phenyl ring.
Once developed and validated, this pharmacophore model can be used to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. This approach has been successfully applied to identify selective inhibitors for various targets, including phosphodiesterase 4B (PDE4B), where ligand-based pharmacophore modeling was employed for inhibitors with a thiopyrano[3,2-d]pyrimidine scaffold, a related heterocyclic system. researchgate.net This highlights the potential of such methods for discovering new biological targets or novel inhibitors for known targets for the this compound chemical class.
Advanced Spectroscopic and Analytical Characterization Techniques for Research on Pyrrolo 2,3 B Pyridines
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provides a complete picture of the molecular framework and the precise location of substituents.
While specific NMR data for 4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is not extensively published, the analysis of closely related analogs, such as 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, offers significant insight into the expected spectral features. nih.gov The ¹H NMR spectrum would clearly show signals for the protons on the phenyl group and the pyrrolo[2,3-b]pyridine core. The chemical shifts and coupling constants of the pyridine (B92270) ring protons are particularly informative for confirming the substitution pattern. The proton on the pyrrole (B145914) ring typically appears as a singlet. The amine protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule, including the quaternary carbons of the fused ring system and the phenyl group. nih.gov Advanced techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitively assigning proton and carbon signals, especially in complex regions of the spectrum. For instance, an HMBC experiment would show correlations between the pyrrole proton and carbons in both the pyrrole and pyridine rings, as well as with the attached phenyl group, confirming the connectivity of the molecular skeleton. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Analog
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H | 8.22 (d) | 150.4 |
| Pyridine-H | 7.15 (d) | 143.3 |
| Phenyl-H | 7.80-7.78 (m) | 142.9 |
| Phenyl-H | 7.50-7.41 (m) | 135.4 |
| Pyrrole-H | 6.69 (s) | 131.7 |
| Pyridine-C | 129.5 | |
| Phenyl-C (ipso) | 128.9 | |
| Phenyl-CH | 128.8 | |
| Pyridine-C | 120.0 | |
| Pyrrole-C | 117.1 | |
| Pyrrole-C | 99.2 | |
| Data is for 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine and is intended for illustrative purposes. nih.gov |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₃H₁₁N₃), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass, typically with an accuracy of a few parts per million. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
In synthetic chemistry, HRMS is also invaluable for monitoring the progress of reactions. nih.gov For example, during the synthesis of pyrrolo[2,3-b]pyridine derivatives, which often involves cross-coupling reactions, HRMS can be used to identify the formation of the desired product and any potential side products in the reaction mixture. nih.gov This allows for the rapid optimization of reaction conditions.
Table 2: HRMS Data for a Substituted 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Analog
| Compound | Ionization Mode | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | ES+ | 359.1346 | 359.1349 |
| Data is for a closely related analog and serves as a representative example. nih.gov |
X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Co-Crystallization Studies
While a crystal structure for this compound is not publicly available, data for the closely related isomer, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, reveals important structural features of the 7-azaindole (B17877) core. rsc.org In the crystal, molecules are often linked by hydrogen bonds, for example, between the pyrrole N-H and the pyridine nitrogen of an adjacent molecule, forming dimers. rsc.org The planarity of the fused ring system and the dihedral angle between the pyrrolo[2,3-b]pyridine core and the phenyl substituent are key structural parameters that can be precisely determined.
In the context of medicinal chemistry, co-crystallization of a pyrrolo[2,3-b]pyridine derivative with its biological target, such as a protein kinase, can provide invaluable insights into the binding mode and the specific interactions that are responsible for its biological activity. researchgate.net This structural information is crucial for structure-based drug design and the optimization of lead compounds.
Table 3: Representative Crystallographic Data for a Related Pyrrolo[2,3-b]pyridine Derivative
| Parameter | Value |
| Compound | 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.7813 |
| b (Å) | 12.2074 |
| c (Å) | 12.7561 |
| β (°) | 106.856 |
| V (ų) | 1195.65 |
| Data is for a structural isomer and is presented for illustrative purposes. |
Chromatographic Methods for Purity Assessment, Reaction Progress Monitoring, and Compound Isolation
Chromatographic techniques are essential throughout the research and development process for compounds like this compound. These methods are used to separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. nih.gov It is also used to determine the appropriate solvent system for purification by column chromatography.
Column Chromatography is the primary method for the purification of pyrrolo[2,3-b]pyridine derivatives on a laboratory scale. nih.gov A stationary phase, typically silica (B1680970) gel, is packed into a column, and a solvent mixture (eluent) is passed through it. The components of the reaction mixture separate based on their polarity, allowing for the isolation of the pure compound. The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent like ethyl acetate, is critical for achieving good separation. nih.gov
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution and is used for the final purity assessment of the synthesized compound. It can also be used for the isolation of small quantities of material. A variety of stationary phases (e.g., C18) and mobile phase gradients can be employed to achieve optimal separation. Commercial suppliers of related compounds often provide HPLC data to certify the purity of their materials.
Future Directions and Emerging Research Avenues for 4 Phenyl 1h Pyrrolo 2,3 B Pyridin 2 Amine and Its Analogs
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility
The advancement of novel synthetic strategies is crucial for the efficient and sustainable production of 4-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine and its derivatives, thereby enhancing their accessibility for further research and development. Current synthetic routes often rely on multi-step processes that can be resource-intensive. Future methodologies are expected to focus on greener chemistry principles, improving atom economy, and reducing waste.
Key areas for development include:
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved reaction control, enhanced safety, and scalability. This approach allows for precise control over parameters like temperature, pressure, and reaction time, often leading to higher yields and purity.
C-H Activation: Direct C-H activation and functionalization represent a powerful strategy to streamline synthesis by avoiding pre-functionalization steps. This can lead to more efficient and environmentally friendly routes to novel analogs.
Photoredox Catalysis: The use of visible light-driven catalysis is a rapidly growing field in organic synthesis. This methodology can enable unique chemical transformations under mild conditions, offering new pathways for the synthesis and modification of the pyrrolo[2,3-b]pyridine core.
Biocatalysis: Employing enzymes as catalysts can provide high selectivity and efficiency under environmentally benign conditions. The development of engineered enzymes could offer novel and sustainable routes to chiral derivatives of this compound.
A comparative overview of traditional versus emerging synthetic strategies is presented in the table below.
| Feature | Traditional Methods (e.g., Cross-Coupling) | Emerging Methods (e.g., Flow Chemistry, C-H Activation) |
| Efficiency | Often multi-step with purification at each stage. | Can be more streamlined with fewer steps. |
| Sustainability | May use stoichiometric reagents and generate significant waste. | Focus on catalytic processes and improved atom economy. |
| Scalability | Can be challenging to scale up safely and efficiently. | Often more amenable to large-scale production. |
| Novelty | Provides access to a range of known derivatives. | Opens up possibilities for novel chemical space and new analogs. |
Recent research has highlighted the use of palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.govmdpi.com Future work will likely build upon these methods by incorporating more sustainable practices and novel catalytic systems.
Exploration of Undiscovered Biological Targets and Novel Mechanistic Pathways
While derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of various kinases, including Janus kinase 3 (JAK3), Colony-Stimulating Factor 1 Receptor (CSF1R), and Fibroblast Growth Factor Receptor (FGFR), a vast landscape of potential biological targets remains unexplored. jst.go.jpmdpi.comrsc.org Future research will aim to identify novel interacting partners and elucidate new mechanistic pathways for this compound and its analogs.
Potential areas of exploration include:
Epigenetic Targets: Investigating the interaction of these compounds with epigenetic modifiers such as histone deacetylases (HDACs), histone methyltransferases (HMTs), and bromodomains could reveal new therapeutic applications in cancer and inflammatory diseases.
G-Protein Coupled Receptors (GPCRs): Given the structural diversity achievable with the pyrrolo[2,3-b]pyridine scaffold, screening against various GPCRs could uncover novel modulators for a wide range of physiological processes.
Protein-Protein Interactions (PPIs): Developing analogs that can disrupt key PPIs is an emerging area in drug discovery. The this compound core could serve as a starting point for designing such inhibitors.
Non-coding RNAs: The role of non-coding RNAs in disease is becoming increasingly apparent. Designing molecules that can selectively bind to and modulate the function of specific microRNAs or long non-coding RNAs represents a novel therapeutic strategy.
The table below summarizes known and potential biological targets for pyrrolo[2,3-b]pyridine derivatives.
| Target Class | Known Targets | Potential Future Targets |
| Kinases | JAK3, CSF1R, FGFR, FLT3 jst.go.jpmdpi.comrsc.orgnih.gov | Other receptor and non-receptor tyrosine kinases, lipid kinases |
| Enzymes | - | Histone-modifying enzymes, proteases, phosphatases |
| Receptors | - | G-Protein Coupled Receptors, nuclear receptors |
| Other | - | Protein-protein interactions, non-coding RNAs |
Elucidating the mechanisms through which these compounds exert their effects is also a critical future direction. This will involve a combination of biochemical assays, cell-based studies, and advanced "omics" technologies to map the downstream signaling pathways and cellular responses.
Application as Chemical Biology Tools and Probes in Cellular and Molecular Studies
The inherent biological activity and structural features of this compound and its analogs make them valuable candidates for development as chemical biology tools. These tools can be used to probe biological systems, validate drug targets, and study cellular processes with high precision.
Future applications in this area include:
Fluorescent Probes: By conjugating the pyrrolo[2,3-b]pyridine scaffold with fluorescent dyes, it is possible to create probes for visualizing biological targets and processes in living cells. Azaindole derivatives have already been utilized as probes in biological imaging. nih.gov
Affinity-Based Probes: The development of analogs functionalized with reactive groups or photoaffinity labels can enable the identification of direct binding partners within the proteome, a technique known as chemical proteomics.
Degrader Technologies: Incorporating the this compound moiety into proteolysis-targeting chimeras (PROTACs) or other targeted protein degradation technologies could lead to the development of novel therapeutics that eliminate disease-causing proteins rather than just inhibiting them.
The design of such chemical probes requires a careful balance between maintaining biological activity and incorporating the necessary functionality for detection or interaction with other molecules.
| Probe Type | Application | Required Modification |
| Fluorescent Probe | Live-cell imaging of target localization and dynamics. | Conjugation to a fluorophore. |
| Affinity Probe | Identification of direct protein targets (target deconvolution). | Incorporation of a reactive group or photoaffinity label. |
| PROTAC | Targeted degradation of a specific protein. | Linking to an E3 ligase-binding moiety via a linker. |
Integration of Advanced Computational Approaches for Rational Design and Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. The integration of advanced computational approaches will be pivotal in the rational design and optimization of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties.
Key computational strategies include:
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structures of target proteins, SBDD can guide the design of ligands that fit optimally into the binding site. Docking simulations and molecular dynamics can predict binding modes and affinities.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to identify key structural features required for biological activity.
Artificial Intelligence and Machine Learning: AI and machine learning algorithms can analyze large datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, thereby prioritizing the synthesis of the most promising candidates.
Free Energy Perturbation (FEP): FEP calculations can provide highly accurate predictions of binding affinities, aiding in the fine-tuning of lead compounds to maximize their potency.
Computational analyses, including docking calculations and WaterMap analysis, have already been successfully employed to understand the structure-activity relationships of 1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors. jst.go.jp
| Computational Method | Purpose | Outcome |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. | Identification of key binding interactions and potential lead compounds. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Understanding of binding stability and conformational changes. |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. | Predictive models for designing new compounds with enhanced activity. |
| AI/Machine Learning | Learns from existing data to make predictions on new data. | Rapid screening of virtual libraries and prediction of ADMET properties. |
Design of Multi-Target Directed Ligands and Investigation of Polypharmacology
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. The traditional "one target, one drug" approach may not be sufficient to address such multifactorial conditions. The design of multi-target directed ligands (MTDLs), single molecules capable of modulating multiple targets simultaneously, is an emerging paradigm in drug discovery. nih.govspringernature.com
The this compound scaffold is an attractive starting point for the development of MTDLs due to its ability to be decorated with various functional groups, allowing for the tuning of its activity against different targets.
Future research in this area will focus on:
Rational Design of MTDLs: Combining pharmacophores from known inhibitors of different targets into a single molecule. For example, integrating features that target both a protein kinase and an epigenetic modifier could lead to synergistic anti-cancer effects.
Systems Biology Approaches: Utilizing systems biology to identify key nodes in disease networks that can be targeted simultaneously for maximal therapeutic benefit.
The development of MTDLs presents both opportunities and challenges. While they have the potential for enhanced efficacy and reduced drug resistance, achieving a balanced activity profile against multiple targets can be complex.
| MTDL Strategy | Example Application | Potential Advantage |
| Kinase/Kinase Inhibition | A single compound inhibiting two different kinases in a cancer signaling pathway. | Overcoming resistance mechanisms and achieving a more potent anti-proliferative effect. |
| Kinase/Epigenetic Modulation | A molecule that both inhibits a kinase and an HDAC. | Synergistic effects on gene expression and cell growth. |
| Neuroinflammation/Neuroprotection | A compound targeting both inflammatory pathways and neuroprotective mechanisms in Alzheimer's disease. | A more holistic approach to treating a multifactorial neurodegenerative disease. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
